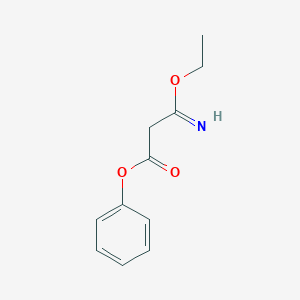
Phenyl 3-ethoxy-3-iminopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-ethoxy-3-iminopropionate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Phenyl 3-ethoxy-3-iminopropionate serves as a crucial reagent in organic synthesis. It is utilized to introduce the ethoxy and iminopropionate groups into various molecular structures, facilitating the creation of complex organic compounds. This application is particularly valuable in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound has been studied for its potential anesthetic properties. Research indicates that it interacts with sodium channels in nerve cells, which may lead to local anesthetic effects. This makes it a candidate for use in medical and dental procedures .
Industrial Applications
In industrial settings, this compound is employed as an intermediate in the production of other fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .
Case Study 1: Anesthetic Properties
A study published in the Journal of Medicinal Chemistry explored the anesthetic effects of this compound on animal models. The results indicated significant analgesic activity comparable to established local anesthetics. The mechanism was attributed to its interaction with voltage-gated sodium channels, providing insights into its potential clinical applications.
Case Study 2: Synthesis of Pyrazolone Intermediates
This compound has been utilized as an intermediate in the synthesis of pyrazolone derivatives, which are valuable in dye manufacturing. A multi-step synthesis involving this compound demonstrated improved yields compared to traditional methods, highlighting its efficiency as a synthetic route for producing high-quality color formers .
Propiedades
Número CAS |
19282-87-2 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
phenyl 3-ethoxy-3-iminopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3 |
Clave InChI |
UPPLLLGNILNJOR-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
SMILES canónico |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Key on ui other cas no. |
19282-87-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















